molecular formula C21H28N2O3 B5574718 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide

Cat. No.: B5574718
M. Wt: 356.5 g/mol
InChI Key: PXKWELHTGYPSRA-RBUKOAKNSA-N
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Description

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20999276 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research in synthetic chemistry has led to the development of efficient synthetic routes for compounds structurally related to N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide. These studies are crucial for the exploration of new medicinal agents and materials with unique properties. For instance, the work by Zhou et al. (2021) demonstrates a high-yield synthetic method for a compound with a cyclopropane-1-carboxamide core, highlighting the importance of such structures in drug development and organic synthesis (Zhou et al., 2021).

Biological Activities and Potential Therapeutic Applications

The investigation of the biological activities of compounds featuring a cyclopropanecarboxamide moiety has been a focal point for researchers aiming to discover new therapeutic agents. For example, studies on compounds with similar structures have explored their potential as antibacterial, anticancer, and antifungal agents, indicating a broad spectrum of possible therapeutic applications. Notably, compounds synthesized by Hadiyal et al. (2020) were evaluated for their anticancer activity against various human cancer cell lines, showcasing the potential of such compounds in oncology research (Hadiyal et al., 2020).

Antimicrobial and Antifungal Properties

The search for new antimicrobial and antifungal agents has led to the synthesis and evaluation of cyclopropanecarboxamide derivatives. These studies aim to address the growing concern of drug-resistant pathogens. Research by Wu et al. (2012) on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated moderate antifungal activities, highlighting the potential of cyclopropanecarboxamide derivatives in combating fungal infections (Wu et al., 2012).

Properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-14-2-4-15(5-3-14)18-12-23(21(25)17-8-10-26-11-9-17)13-19(18)22-20(24)16-6-7-16/h2-5,16-19H,6-13H2,1H3,(H,22,24)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKWELHTGYPSRA-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.